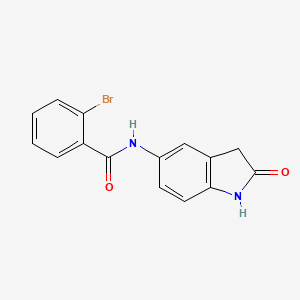

2-bromo-N-(2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFTXVXAIZCLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-oxoindoline with a brominating agent followed by the introduction of a benzamide group. The synthetic route can be summarized as follows:

Bromination: The 2-oxoindoline is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Amidation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-bromo-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives. Palladium catalysts and appropriate ligands are typically employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-bromo-N-(2-oxoindolin-5-yl)benzamide typically involves two main steps:

- Bromination : The initial step involves treating 2-oxoindoline with a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.

- Amidation : The brominated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The molecular formula for this compound is C16H14BrN3O2, and it features a 2-oxoindoline core known for diverse biological activities. The presence of the bromine atom enhances its reactivity, making it valuable in medicinal chemistry and organic synthesis.

Scientific Research Applications

A. Chemistry and Organic Synthesis

This compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its unique structural features allow for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

- Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives or reduction to form hydroxy derivatives.

- Coupling Reactions : It participates in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

B. Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Properties : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. Molecular docking studies suggest it binds effectively to receptors involved in tumor growth and progression .

- Antiviral and Anti-inflammatory Effects : Investigations into the compound's biological profile have indicated potential antiviral and anti-inflammatory properties, making it a candidate for further drug development.

C. Medicinal Applications

The compound is being explored for its therapeutic applications in drug development targeting specific diseases. Its ability to modulate biochemical pathways relevant to cancer treatment positions it as a promising candidate for multitargeting agents in non-small cell lung cancer (NSCLC) therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Enzyme Inhibition Studies : Research has indicated that modifications similar to those in this compound can enhance inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory responses .

- Anticancer Activity : Investigations into indoline-based compounds have shown that they may induce apoptosis through mechanisms like cell cycle arrest. This positions this compound as a potential candidate for cancer therapies .

- Neuropharmacological Effects : Studies suggest that structural modifications could influence serotonin receptor binding affinities, indicating potential applications in treating anxiety or depression .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes such as apoptosis and cell cycle regulation. For example, it may inhibit the activity of caspases, which are key enzymes in the apoptotic pathway, leading to the induction of programmed cell death in cancer cells.

Comparison with Similar Compounds

2-bromo-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:

2-oxoindoline-3-acetic acid: Known for its plant growth-regulating properties.

2-oxoindoline-3-carboxylic acid: Studied for its potential antimicrobial activities.

2-oxoindoline-3-thiosemicarbazone: Investigated for its anticancer properties.

The uniqueness of this compound lies in its specific bromine substitution and benzamide group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

2-bromo-N-(2-oxoindolin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a bromine atom, an indolinone core, and a benzamide moiety, which together contribute to its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H13BrN2O2. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for further research in drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with specific receptors involved in tumor growth, suggesting its potential as a modulator in biochemical pathways relevant to cancer treatment. Molecular docking studies have demonstrated that this compound can effectively bind to targets associated with tumor progression.

Table 1: Comparison of Anticancer Activities of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-oxoindoline-3-acetic acid | Contains an acetic acid group | Plant growth regulation |

| 2-oxoindoline-3-carboxylic acid | Contains a carboxylic acid group | Antimicrobial activity |

| 2-oxoindoline-3-thiosemicarbazone | Contains thiosemicarbazone functionality | Anticancer properties |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have revealed that this compound shows promising results against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma). In particular, derivatives of this compound have been identified with IC50 values less than 10 µM, indicating potent cytotoxic effects .

Table 2: Cytotoxicity Results of this compound Derivatives

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HT-29 | <10 |

| Derivative B | MCF-7 | <10 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that it functions as an apoptosis inducer, with significant effects on cell viability and morphology observed in treated cells. The compound has also been found to inhibit tubulin polymerization, a critical process for cancer cell division .

Case Studies

In a notable study on the efficacy of related compounds, derivatives of N'-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent apoptosis inducers with EC50 values as low as 0.24 µM against colorectal carcinoma cells. This suggests a potential pathway for further research into the development of similar compounds based on the indolinone structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.